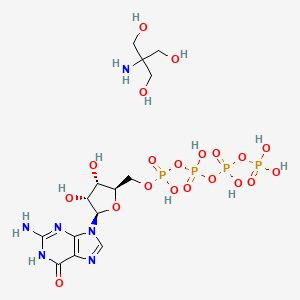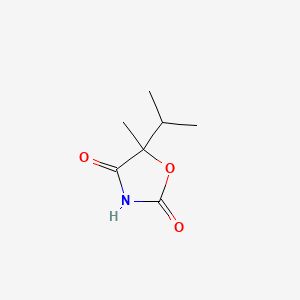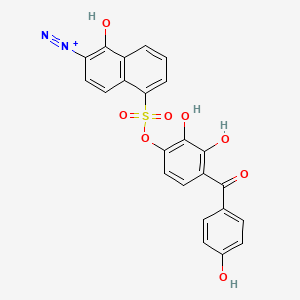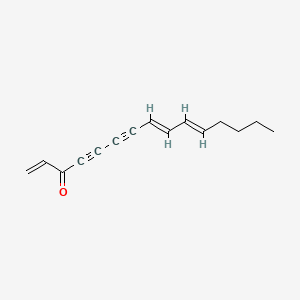
G-tetra-P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
G-tetra-P, also known as guanosine tetraphosphate, is a small molecule that plays an important role in regulating cellular processes in bacteria, plants, and animals. It is synthesized by certain enzymes in response to environmental stressors such as nutrient deprivation, temperature changes, and antibiotic exposure. In recent years, G-tetra-P has gained attention as a potential therapeutic target for a variety of diseases, including bacterial infections, cancer, and autoimmune disorders. In
Scientific Research Applications
Photophysical Properties in Diverse Systems : The study by McGovern et al. (2007) explored the photophysical properties of stacked G-tetrads in systems such as concentrated solutions of 5'-guanosine monophosphate and human telomeric DNA. These insights are crucial for understanding the behavior of G-tetrads in biological systems (McGovern et al., 2007).
Fluorescence Detection Strategies : Sproviero and Manderville (2014) highlighted the use of G-tetrads for fluorescence detection strategies. They demonstrated that replacing G nucleobases within G-tetrads with fluorescent residues can stabilize quadruplex folding and maintain aptamer function, which is vital for diagnostic applications (Sproviero & Manderville, 2014).
Superstructures Formation : Marsh and Henderson (1994) described the self-assembly of a telomeric oligonucleotide into large superstructures termed G-wires, enhancing our understanding of the structural potential of G-rich nucleic acids in biological systems (Marsh & Henderson, 1994).
Structural and Stability Insights : Gu, Leszczynski, and Bansal (1999) provided a new perspective on the structure and stability of Hoogsteen hydrogen-bonded G-tetrads. This research is significant for comprehending the internal formation of G-G pairs in G-tetrads (Gu, Leszczynski, & Bansal, 1999).
Electronics in Nanotechnologies : Sun, Varsano, and Di Felice (2016) investigated how the structure of G-tetrads affects their electronic properties, suggesting potential exploitation in nanotechnologies. They found a link between the structure and electronic properties, particularly in charge transfer parameters (Sun, Varsano, & Di Felice, 2016).
Excited State Properties in G-quadruplexes : Lech et al. (2015) explored the excited states of G-quadruplexes, which are relevant in nanomaterial applications and biological processes. They showed how different structural features influence exciton delocalization and photoinduced charge separation (Lech et al., 2015).
G-quadruplex Ligands in Drug Development : Zhang et al. (2017) focused on developing new G-quadruplex ligands for potential applications as targeted drugs and molecular probes. They employed click chemistry to generate squaraine-based G4 ligand derivatives, indicating future potential for high-throughput screening of G4 ligands or probes (Zhang et al., 2017).
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O17P4.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHPDAAYQIAYON-GWTDSMLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O20P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746714 |
Source


|
| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103213-27-0 |
Source


|
| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Anilino-6'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B561129.png)







